4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid
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Overview
Description
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid is an organic compound with the molecular formula C12H12N2O2 It is a derivative of benzoic acid, featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzoic acid derivative. One common method includes the condensation of 3,5-dimethylpyrazole with 4-formylbenzoic acid under acidic conditions, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzaldehyde, while reduction could produce 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzyl alcohol.
Scientific Research Applications
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid: Similar structure but with a different substitution pattern on the pyrazole ring.
3,5-dimethylpyrazole-4-carboxylic acid: Lacks the benzoic acid moiety but shares the pyrazole core[][4].
Uniqueness
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-12(9(2)15-14-8)7-10-3-5-11(6-4-10)13(16)17/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHGSOJNDAEOAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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